molecular formula C13H11N3O B2636964 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone CAS No. 860784-65-2

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

Cat. No.: B2636964
CAS No.: 860784-65-2
M. Wt: 225.251
InChI Key: VAYJJHVGMMXICE-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a heterocyclic compound that features both benzimidazole and pyridinone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone typically involves the formation of the benzimidazole ring followed by the introduction of the pyridinone moiety. Common synthetic routes may include:

    Cyclization reactions: Starting from o-phenylenediamine and methyl-substituted carboxylic acids to form the benzimidazole ring.

    Condensation reactions: Using appropriate aldehydes or ketones to introduce the pyridinone structure.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Green chemistry approaches: Employing environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of the pyridinone ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the benzimidazole or pyridinone rings.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Halogenating agents, alkylating agents, etc.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Pathways involved: Specific biochemical pathways influenced by the compound.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antiparasitic activities.

    Pyridinone derivatives: Often studied for their potential as enzyme inhibitors or antiviral agents.

Uniqueness

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is unique due to its combined benzimidazole and pyridinone structures, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

IUPAC Name

3-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12(16)9-5-4-8-14-13(9)17/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAYJJHVGMMXICE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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